molecular formula C13H16N2O3S B3131191 (5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine CAS No. 349623-66-1

(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine

Cat. No.: B3131191
CAS No.: 349623-66-1
M. Wt: 280.34 g/mol
InChI Key: CEWJFUKOFXOALB-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine is a useful research compound. Its molecular formula is C13H16N2O3S and its molecular weight is 280.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-8-5-9(2)13(10(3)6-8)19(16,17)15-12-7-11(4)18-14-12/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWJFUKOFXOALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NOC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322030
Record name 2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349623-66-1
Record name 2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine
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(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine
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(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine
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(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine
Reactant of Route 5
(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine
Reactant of Route 6
(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine

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